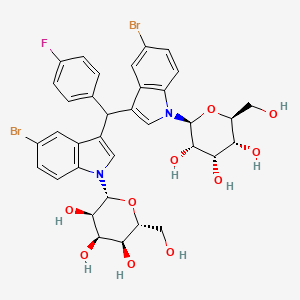

Topoisomerase I inhibitor 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H35Br2FN2O10 |

|---|---|

Molecular Weight |

822.5 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[5-bromo-3-[[5-bromo-1-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]-(4-fluorophenyl)methyl]indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C35H35Br2FN2O10/c36-16-3-7-23-19(9-16)21(11-39(23)34-32(47)30(45)28(43)25(13-41)49-34)27(15-1-5-18(38)6-2-15)22-12-40(24-8-4-17(37)10-20(22)24)35-33(48)31(46)29(44)26(14-42)50-35/h1-12,25-35,41-48H,13-14H2/t25-,26+,27?,28-,29+,30-,31+,32-,33+,34-,35+ |

InChI Key |

NKHDTVNTZGBRNM-DIEAKKDVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(C2=CN(C3=C2C=C(C=C3)Br)[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CN(C6=C5C=C(C=C6)Br)[C@@H]7[C@H]([C@H]([C@H]([C@@H](O7)CO)O)O)O)F |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CN(C3=C2C=C(C=C3)Br)C4C(C(C(C(O4)CO)O)O)O)C5=CN(C6=C5C=C(C=C6)Br)C7C(C(C(C(O7)CO)O)O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Topoisomerase I Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Topoisomerase I (Topo I) inhibitors, a critical class of anticancer agents. It details the molecular interactions, cellular consequences, and key methodologies used to evaluate these compounds, presenting quantitative data and visual aids to support a comprehensive understanding for professionals in oncology research and drug development.

The Role of Topoisomerase I in DNA Topology

DNA Topoisomerase I is a vital nuclear enzyme responsible for resolving topological stress in DNA that arises during essential cellular processes like replication and transcription. It functions by inducing transient single-strand breaks in the DNA backbone. The enzyme covalently binds to the 3'-phosphate end of the broken strand, forming a reaction intermediate known as the cleavable complex . This allows the intact strand to pass through the break or for the DNA to rotate freely, thus relaxing the supercoiled structure. Following this relaxation, Topo I re-ligates the broken strand, completing its catalytic cycle and dissociating from the DNA.

Core Mechanism of Topoisomerase I Inhibition

Topoisomerase I inhibitors do not block the DNA cleavage step. Instead, they act as "poisons" by binding to and stabilizing the transient Topo I-DNA cleavable complex. Prominent examples of such inhibitors include the natural alkaloid camptothecin (CPT) and its clinically approved semi-synthetic derivatives, such as topotecan and irinotecan. Irinotecan itself is a prodrug that is metabolized in the liver to its highly potent active form, SN-38.

By intercalating into the DNA at the site of the single-strand break, these inhibitors physically prevent the enzyme from re-ligating the DNA backbone. This trapping of the Topo I-DNA complex has profound cytotoxic consequences.

The primary mechanism of cell killing is initiated during the S-phase of the cell cycle. When an advancing DNA replication fork collides with the stabilized Topo I-DNA complex, the transient single-strand break is converted into a permanent and highly lethal DNA double-strand break (DSB). Similarly, collisions with the transcription machinery can also lead to the formation of these cytotoxic lesions.

Cellular Response to Inhibitor-Induced DNA Damage

The generation of DSBs triggers a robust cellular signaling cascade known as the DNA Damage Response (DDR).

-

Damage Sensing and Signal Transduction : The DSBs are recognized by sensor proteins, primarily the ATM (ataxia-telangiectasia mutated) kinase. ATM, along with another related kinase ATR (ATM and Rad3-related), initiates a phosphorylation cascade. Key downstream targets include the checkpoint kinase Chk2 and the histone variant H2AX, which becomes phosphorylated to form γH2AX, a well-established marker of DNA double-strand breaks.

-

Cell Cycle Arrest : The activated DDR pathway leads to cell cycle arrest, typically at the G2/M checkpoint. This provides the cell an opportunity to repair the DNA damage before proceeding to mitosis.

-

Apoptosis Induction : If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway. The tumor suppressor protein p53, a key player in the DDR, is stabilized and activated. p53 then transcriptionally upregulates pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Cascade : In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), forming a complex called the apoptosome. The apoptosome recruits and activates initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and the dismantling of the cell.

Quantitative Data on Inhibitor Potency and Clinical Efficacy

The potency and efficacy of Topoisomerase I inhibitors vary across different cancer types and cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50) of Topoisomerase I Inhibitors

| Cell Line | Cancer Type | Inhibitor | IC50 Value | Citation |

| HT-29 | Human Colon Carcinoma | SN-38 | 8.8 nM | [1] |

| HT-29 | Human Colon Carcinoma | Topotecan | 33 nM | [1] |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Topotecan | >50 µM | [2] |

| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Topotecan | >50 µM | [2] |

| A549 | Lung Carcinoma | SN-38 | 0.091 ± 0.002 µM | [3] |

| A549 | Lung Carcinoma | Irinotecan | 7.7 ± 1.0 µM | [3] |

Table 2: Clinical Efficacy in Relapsed Small Cell Lung Cancer (SCLC) - RESILIENT Phase III Trial

| Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Citation |

| Liposomal Irinotecan | 7.9 months | 4.0 months | 44.1% | [4][5][6][7][8] |

| Topotecan | 8.3 months | 3.3 months | 21.6% | [4][5][6][7][8] |

Table 3: Clinical Efficacy in Relapsed/Refractory Ovarian Cancer

| Treatment | Patient Population | Response Rate (CR+PR) | Median Progression-Free Survival (PFS) | Citation |

| Topotecan | Platinum-Sensitive | 33% | 9.6 months | [9] |

| Topotecan | Platinum-Sensitive | 28.2% | 23.1 weeks | [10][11][12] |

| Irinotecan | Platinum-Resistant/Refractory | 17.2% | 2.8 months | [13] |

Table 4: Clinical Efficacy in Second-Line Metastatic Colorectal Cancer (mCRC)

| Treatment | Comparison | Median Overall Survival (OS) | 1-Year Survival Rate | Median Progression-Free Survival (PFS) | Citation |

| Irinotecan | vs. Infusional 5-FU | Significantly longer | 45% | 4.2 months | [14] |

| Infusional 5-FU | vs. Irinotecan | - | 32% | 2.9 months | [14] |

| Irinotecan (weekly) | vs. Irinotecan (every 3 wks) | 9.9 months | 46% | 4.0 months | |

| Irinotecan (every 3 wks) | vs. Irinotecan (weekly) | 9.9 months | 41% | 3.0 months |

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay measures the catalytic activity of Topo I by observing the conversion of supercoiled plasmid DNA to its relaxed form.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322 at a final concentration of ~10-20 µg/ml), 10x Topo I reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA), and nuclease-free water.

-

Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction tubes. Include a solvent-only control.

-

Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I enzyme to each tube to initiate the reaction. The amount of enzyme should be sufficient to fully relax the DNA in the control tube within the incubation period. Include a no-enzyme control.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS (to dissociate the enzyme from DNA) and a tracking dye.

-

Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel. Run the gel at a constant voltage (e.g., 85-100V) for a sufficient time to separate the supercoiled and relaxed DNA topoisomers.

-

Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topo I activity is observed as a persistence of the supercoiled DNA band compared to the fully relaxed DNA in the positive control lane.

Topoisomerase I Cleavage Complex Assay

This assay directly measures the ability of a compound to stabilize the Topo I-DNA cleavable complex.

Methodology:

-

Substrate Preparation: A short DNA oligonucleotide substrate containing a known high-affinity Topo I cleavage site is radiolabeled, typically at the 3'-end with ³²P.

-

Reaction Setup: Incubate the radiolabeled DNA substrate with purified human Topo I in a reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA) at 25°C.

-

Inhibitor Addition: Add the test compound at various concentrations and continue the incubation for approximately 20-30 minutes to allow for the formation and stabilization of cleavage complexes. Include a known inhibitor like camptothecin as a positive control.

-

Reaction Termination: Terminate the reaction by adding SDS to a final concentration of 0.5%. This denatures the enzyme, leaving it covalently attached to the DNA at the cleavage site.

-

Electrophoresis: Add a formamide-containing loading dye to denature the DNA. Analyze the samples on a denaturing polyacrylamide sequencing gel.

-

Visualization: Visualize the results by autoradiography. The full-length oligonucleotide represents uncleaved DNA. The appearance of shorter, radiolabeled fragments indicates the formation of stabilized cleavable complexes, with the intensity of these bands correlating to the potency of the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of Topo I inhibitors against cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The following day, treat the cells with serial dilutions of the Topo I inhibitor. Include untreated and solvent-only controls.

-

Incubation: Incubate the cells with the compound for a specified period, typically 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/ml) and incubate for 3-4 hours at 37°C. Metabolically active, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.

Visualized Mechanisms and Pathways

Topoisomerase I Catalytic Cycle and Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Liposomal Irinotecan vs Topotecan in Relapsed Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 4. Phase 3 RESILIENT Trial Compares Liposomal Irinotecan With Topotecan in Relapsed SCLC [lungcancerstoday.com]

- 5. oncodaily.com [oncodaily.com]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. cancernetwork.com [cancernetwork.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Topotecan for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topotecan is an active second line chemotherapeutic drug, used to treat patients with relapsed ovarian carcinoma | Cochrane [cochrane.org]

- 12. Phase II trial of irinotecan in patients with metastatic epithelial ovarian cancer or peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Irinotecan versus infusional 5-fluorouracil: a phase III study in metastatic colorectal cancer following failure on first-line 5-fluorouracil. V302 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase III comparison of two irinotecan dosing regimens in second-line therapy of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biochemical and Cellular Effects of 10-Hydroxycamptothecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxycamptothecin (HCPT), a natural derivative of the alkaloid camptothecin, is a potent inhibitor of Topoisomerase I, a crucial enzyme in DNA replication and transcription.[1] By targeting this enzyme, HCPT has demonstrated significant anti-tumor activity in a variety of cancer models, making it a compound of high interest in oncology research and drug development.[1][2] This technical guide provides a comprehensive overview of the biochemical and cellular effects of HCPT, with a focus on its mechanism of action, impact on cellular processes, and the signaling pathways it modulates.

Biochemical Effects: Inhibition of Topoisomerase I

The primary biochemical effect of 10-hydroxycamptothecin is the inhibition of DNA Topoisomerase I.[1] Topoisomerase I alleviates torsional stress in DNA by inducing transient single-strand breaks.[3] HCPT intercalates into the DNA-Topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This results in the accumulation of single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death.[3]

Cellular Effects

The inhibition of Topoisomerase I by HCPT triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Cytotoxicity and Anti-proliferative Activity

HCPT exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This activity is concentration-dependent, with IC50 values varying between different cell types.

| Cell Line | IC50 (Concentration) | Exposure Time | Reference |

| Human Colon Cancer (Colo 205) | 5-20 nM | Not Specified | [1] |

| Human Neuroblastoma (SMS-KCNR) | 2.5-20 nM | 48 hours | [2] |

| Human Osteosarcoma (MG-63) | 20-80 nM | 24-48 hours | [4] |

| Human Tenon's Capsule Fibroblasts (HTFs) | 0.25-4 mg/L | 24, 48, 72 hours | [5] |

Induction of Apoptosis

A primary mechanism of HCPT-induced cell death is the activation of the apoptotic pathway. Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, have been observed in cells treated with HCPT.[1][2] The percentage of apoptotic cells increases with both the concentration and duration of HCPT treatment.

| Cell Line | HCPT Concentration | Treatment Duration | Apoptotic Cell Percentage | Reference |

| Human Neuroblastoma (SMS-KCNR) | 2.5 nM | 48 hours | 20.89% | [2] |

| Human Neuroblastoma (SMS-KCNR) | 20 nM | 48 hours | 97.66% | [2] |

| Human Tenon's Capsule Fibroblasts | 0.25 mg/L | 24 hours | 3.24% | [4] |

| Human Tenon's Capsule Fibroblasts | 4 mg/L | 24 hours | 9.38% | [4] |

Cell Cycle Arrest

HCPT has been shown to induce cell cycle arrest, primarily at the G2/M and S phases, depending on the concentration used.[1] This disruption of the normal cell cycle progression is a direct consequence of the DNA damage caused by the inhibition of Topoisomerase I.

Signaling Pathways

The apoptotic response to 10-hydroxycamptothecin is mediated by a complex signaling cascade. The p53 tumor suppressor protein plays a crucial role in initiating this pathway in response to DNA damage.[2] Activation of p53 leads to the mitochondrial release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[2][6] Cleavage of downstream targets by activated caspase-3, such as poly (ADP-ribose) polymerase (PARP), ultimately leads to the dismantling of the cell.[2]

Caption: HCPT-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of 10-hydroxycamptothecin.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of HCPT on cell viability and proliferation.

Materials:

-

Cells of interest

-

10-Hydroxycamptothecin (HCPT) stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of HCPT in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of HCPT. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot dose-response curves to determine the IC50 value.

Caption: Workflow for MTT Cell Viability Assay.

Western Blot Analysis of Cleaved Caspase-3

This protocol is used to detect the activation of caspase-3, a key marker of apoptosis.

Materials:

-

HCPT-treated and control cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

HCPT-treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

10-Hydroxycamptothecin is a potent Topoisomerase I inhibitor with significant anti-cancer properties. Its ability to induce DNA damage, cell cycle arrest, and apoptosis makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the biochemical and cellular effects of this important compound.

References

- 1. Apoptosis induction and cell cycle perturbation in human hepatoma hep G2 cells by 10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 10-Hydroxycamptothecin induces apoptosis in human neuroblastoma SMS-KCNR cells through p53, cytochrome c and caspase 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxycamptothecin-induced apoptotic gene expression profiling by PCR array in human Tenon’s capsule fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Induction and mechanism of apoptosis by hydroxycamptothecin in human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

"Topoisomerase I inhibitor 10 discovery and synthesis"

An In-depth Technical Guide to the Discovery and Synthesis of 10-Substituted Topoisomerase I Inhibitors

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a significant class of Topoisomerase I inhibitors: 10-substituted camptothecin derivatives. For the purpose of this guide, "Topoisomerase I inhibitor 10" will refer to derivatives of the camptothecin scaffold with modifications at the 10-position, with a particular focus on 10-hydroxycamptothecin (HCPT) as a representative compound.

Introduction to Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication, transcription, and other cellular processes.[1] Topoisomerase I (Top1) creates transient single-strand breaks in the DNA backbone to allow for relaxation of supercoiled DNA.[1] Due to their critical role in cell proliferation, Top1 has emerged as a key target for anticancer drug development. The inhibition of Top1 can be classified into two main mechanisms: catalytic inhibition and the poisoning of the enzyme.[1] Topoisomerase poisons, such as camptothecin (CPT) and its derivatives, stabilize the covalent complex between Top1 and DNA, leading to lethal double-strand breaks when the replication fork collides with this complex, ultimately inducing apoptosis in cancer cells.

Camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata, was the first Topoisomerase I inhibitor to be discovered.[1] While a potent anticancer agent, its clinical use has been hampered by poor water solubility and instability of its active lactone ring. This has led to extensive research into the synthesis of CPT derivatives to improve its pharmacological properties. Modifications at various positions of the CPT scaffold have been explored, with substitutions at the 10-position proving to be particularly fruitful in enhancing antitumor activity and overcoming some of the limitations of the parent compound.[2]

Discovery and Synthesis of 10-Substituted Camptothecin Derivatives

Discovery

10-hydroxycamptothecin (HCPT) is a naturally occurring analog of camptothecin and has demonstrated more potent antitumor activity than CPT itself. The discovery of HCPT and other natural analogs spurred further investigation into synthetic and semi-synthetic derivatives with modifications at the 10-position. The goal of these synthetic efforts has been to improve water solubility, increase the stability of the lactone ring, and enhance the overall therapeutic index.[3]

Synthesis of 10-Hydroxycamptothecin (HCPT)

A variety of synthetic routes to 10-substituted camptothecin derivatives have been developed. Below is a representative semi-synthetic protocol for the preparation of 10-hydroxycamptothecin from camptothecin.

Protocol for the Synthesis of 10-Hydroxycamptothecin

This protocol involves the hydrogenation of camptothecin followed by oxidation to introduce the hydroxyl group at the 10-position.

Materials:

-

Camptothecin (CPT)

-

Acetic acid (HOAc)

-

Platinum(IV) oxide (PtO2)

-

Lead(IV) acetate (Pb(OAc)4)

-

Helium or Nitrogen gas

-

Celite

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

0.5% aqueous Hydrochloric acid (HCl)

Procedure:

-

Preparation of the Catalyst: 0.8 g of amorphous PtO2 is pre-reduced in 80 ml of acetic acid under 1 atmosphere of hydrogen pressure for 1.5 hours to prepare the active platinum catalyst (Pt0).

-

Hydrogenation of Camptothecin: To the prepared catalyst, 3.2 g (0.0092 mol) of camptothecin is added. The mixture is subjected to 1 atmosphere of hydrogen for 8.5 hours until the theoretical amount of hydrogen is absorbed.

-

Filtration: The reaction mixture is degassed with helium and filtered through a pad of celite. The celite is washed with 20 ml of acetic acid.

-

Oxidation: The resulting filtrate, containing 1,2,6,7-tetrahydrocamptothecin, is immediately treated with 6.4 g (0.014 mol) of lead(IV) acetate in portions. The reaction mixture is stirred vigorously under helium for 30 minutes.

-

Isolation of Crude Product: The solvent is evaporated to yield a gummy residue, which is triturated with 100 ml of cold water to produce a light brown solid. The solid is collected by filtration, washed with cold water, and air-dried.

-

Hydrolysis of Acetoxy Intermediate: The crude product is combined with 150 ml of 50% acetic acid and heated under reflux overnight to hydrolyze any 10-acetoxycamptothecin.

-

Purification: The reaction mixture is cooled, concentrated to 20 ml, and treated with 100 ml of cold water to precipitate the product. The solid is filtered, washed with water, and dried. The resulting solid is triturated with 0.5% aqueous HCl to dissolve the water-soluble HCPT, leaving behind unreacted CPT which is removed by filtration. The aqueous solution is then extracted with chloroform.

-

Crystallization: The chloroform extract is concentrated, and the pure 10-hydroxycamptothecin is crystallized from a boiling solution of 20% methanol in chloroform by the dropwise addition of ethyl acetate until turbidity appears. The pure yellow product can be characterized by TLC, Mass Spectrometry, and NMR.

Quantitative Data: In Vitro Cytotoxicity of 10-Substituted Camptothecin Derivatives

The introduction of various substituents at the 10-position of the camptothecin scaffold has a significant impact on the cytotoxic activity of these compounds. The following table summarizes the IC50 values of several 10-substituted camptothecin derivatives against various human cancer cell lines.

| Compound | Substituent at C10 | Cancer Cell Line | IC50 (µM) | Reference |

| Camptothecin | -H | HT-29 (Colon) | 0.010 | [4] |

| 10-Hydroxycamptothecin (HCPT) | -OH | HT-29 (Colon) | Not specified in this format | |

| SN-38 (7-ethyl-10-hydroxycamptothecin) | -OH (with -C2H5 at C7) | HT-29 (Colon) | 0.0088 | [4] |

| 9-Aminocamptothecin (9-AC) | -H (with -NH2 at C9) | HT-29 (Colon) | 0.019 | [4] |

| Topotecan | -OH (with side chain at C9) | HT-29 (Colon) | 0.033 | [4] |

| CPT-11 (Irinotecan) | -O-side chain | HT-29 (Colon) | > 0.100 | [4] |

| Compound B7 | -O-CH2-CO-N(CH3)-piperidine | A549 (Lung) | Not specified in this format | [3] |

| Compound B7 | -O-CH2-CO-N(CH3)-piperidine | HCT-116 (Colon) | Not specified in this format | [3] |

| Compound 13 | -O-CH2-CH2-N(CH3)2 | Various | Not specified in this format | [2] |

| Compound 21 | -O-CH2-CH2-N(C2H5)2 | Various | Not specified in this format | [2] |

| Compound 22 | -O-CH2-CH2-piperidine | Various | Not specified in this format | [2] |

| Compound 23 | -O-CH2-CH2-pyrrolidine | Various | Not specified in this format | [2] |

| Compound 24 | -O-CH2-CH2-morpholine | Various | Not specified in this format | [2] |

Note: Direct numerical IC50 values for some compounds were not available in a comparable format in the provided search results. The table highlights the diversity of substitutions and the cell lines tested.

Experimental Protocols: Topoisomerase I Inhibition Assay

The primary mechanism of action of camptothecin derivatives is the inhibition of Topoisomerase I. A common method to assess this activity is the DNA relaxation assay.

Protocol for Topoisomerase I DNA Relaxation Assay

This assay is based on the differential electrophoretic mobility of supercoiled versus relaxed plasmid DNA.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% Bovine Serum Albumin, 1 mM Spermidine, 50% glycerol)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microfuge tube, prepare the reaction mixture with a final volume of 20-30 µl. A typical reaction includes:

-

Water

-

10x Topoisomerase I reaction buffer (to a final concentration of 1x)

-

Supercoiled plasmid DNA (e.g., 0.25 µg)

-

-

Addition of Inhibitor: Add the test compound at various concentrations to the reaction tubes. Include a solvent control (e.g., DMSO) and a positive control (a known Topoisomerase I inhibitor).

-

Enzyme Addition: Add purified Topoisomerase I to the reaction mixtures. The amount of enzyme should be predetermined to achieve complete relaxation of the DNA in the absence of an inhibitor.

-

Incubation: Incubate the reactions at 37°C for at least 30 minutes.

-

Termination of Reaction: Stop the reaction by adding 1/5 volume of the 5x stop buffer/gel loading dye.

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel prepared in 1x TAE buffer.

-

Run the gel at an appropriate voltage until the dye front reaches the end of the gel (e.g., 1-2.5 volts/cm).

-

-

Visualization:

-

Stain the gel with ethidium bromide (0.5 µg/ml) for 15-30 minutes.

-

Destain the gel in distilled water for 10-30 minutes.

-

Visualize the DNA bands using a UV transilluminator and photograph the gel.

-

-

Analysis: Inhibition of Topoisomerase I activity is indicated by the presence of supercoiled DNA, whereas the control reaction with no inhibitor should show primarily relaxed DNA. The degree of inhibition can be quantified by measuring the intensity of the supercoiled DNA band.

Mechanism of Action and Signaling Pathways

Molecular Mechanism

10-substituted camptothecin derivatives, like the parent compound, act as Topoisomerase I poisons. They intercalate at the DNA cleavage site and stabilize the covalent Top1-DNA complex. This prevents the re-ligation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to a double-strand break, which is a highly cytotoxic lesion.

Apoptosis Signaling Pathway

The accumulation of DNA double-strand breaks triggers a cellular DNA damage response, ultimately leading to programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.

References

- 1. Synthesis and antitumor activity of novel 10-substituted camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 10-Substituted Camptothecin Derivatives with Improved Water Solubility and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Structural-Activity Relationship of Indenoisoquinoline Topoisomerase I Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of indenoisoquinoline-based Topoisomerase I (Top1) inhibitors. The indenoisoquinolines are a promising class of synthetic anticancer agents that function as Top1 poisons, similar to the camptothecin family of natural products.[1] Unlike camptothecins, indenoisoquinolines offer greater chemical stability and are not typically substrates for multidrug resistance efflux pumps, making them attractive candidates for further development.[2][3] This document will detail their mechanism of action, summarize quantitative SAR data, provide detailed experimental protocols, and present visual diagrams of key pathways and concepts.

Mechanism of Action: Interfacial Inhibition of the Top1-DNA Cleavage Complex

Topoisomerase I is an essential nuclear enzyme that resolves DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[4] The catalytic cycle involves the formation of a covalent intermediate known as the Topoisomerase I cleavage complex (Top1cc), where the enzyme is linked to the 3'-end of the broken DNA strand.[4]

Indenoisoquinoline inhibitors act as "interfacial poisons." They do not bind to DNA or the enzyme alone but selectively bind to the Top1cc intermediate.[1][4] The planar, polycyclic core of the indenoisoquinoline molecule intercalates between the DNA base pairs at the cleavage site.[1] This binding event physically prevents the religation of the DNA strand, thus stabilizing the Top1cc.[4] The persistence of these stabilized complexes leads to collisions with the DNA replication machinery, converting the single-strand breaks into cytotoxic double-strand breaks, which ultimately trigger cell cycle arrest and apoptosis.[4][5]

Structural-Activity Relationship (SAR) of Indenoisoquinolines

The anticancer potency of indenoisoquinoline derivatives is highly dependent on the substituents at various positions of its core structure. The core consists of an indeno[1,2-c]isoquinoline-5,11-dione scaffold. For clarity, the rings are labeled A, B, C, D, and E as shown below.

Figure 2: General structure of the indenoisoquinoline scaffold.

Figure 2: General structure of the indenoisoquinoline scaffold.

Systematic modifications of this scaffold have led to the identification of key structural features that govern Top1 inhibition and cytotoxicity.

Substitutions on Rings A and B (the Indene Moiety)

Modifications on the indene portion of the scaffold, specifically rings A and B, have a significant impact on activity.

-

Nitro Group: The introduction of a nitro group, particularly at the 3-position, has been shown to be important for Top1 inhibitory activity.[6]

-

Methoxy Group: A methoxy group at the 9-position generally improves cytotoxicity.[6] The combination of a 3-nitro and a 9-methoxy group has resulted in analogues with potent, low nanomolar cytotoxicities.[6]

Substitutions on Ring D (the Phthalimide Moiety)

The D-ring substituents also play a role in modulating the biological activity of these compounds.

-

Aza-Indenoisoquinolines: Replacing a carbon atom with nitrogen in the aromatic rings can modulate ligand-binding interactions and physicochemical properties. Studies on aza-A-ring indenoisoquinolines have shown that the position of the nitrogen atom influences both Top1 poisoning and cytotoxicity.

The Lactam Side Chain (Ring E)

The side chain attached to the lactam nitrogen (position 6) is a critical determinant of the molecule's potency and pharmacological properties.

-

Basic Amino Side Chains: The presence of a basic amino group, often at the terminus of an alkyl chain, is a common feature of highly potent indenoisoquinolines. This side chain is thought to interact with the DNA minor groove.

-

Chain Length: The length of the alkyl linker in the side chain is crucial. For instance, in a series of bis-indenoisoquinolines, linkers of 2 to 3 carbons between nitrogen atoms were found to be optimal for both potent Top1 inhibition and cytotoxicity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for representative indenoisoquinoline derivatives against various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Topoisomerase I Inhibition and Cytotoxicity of Key Indenoisoquinoline Analogs

| Compound (NSC No.) | Modifications | Top1 Inhibition (Relative to Camptothecin) | Mean GI50 (µM) NCI-60 Panel |

| NSC 314622 | Parent Compound | Moderate | ~20 |

| NSC 725776 (Indimitecan) | 2,3-dimethoxy, N-CH2CH2N(CH3)2 side chain | Potent | Sub-micromolar |

| NSC 724998 (Indotecan) | 3-nitro, 9-methoxy, N-CH2CH2N(CH3)2 side chain | Potent | Sub-micromolar |

| NSC 706744 (LMP744) | 2,3-dimethoxy, N-CH2CH2CH2N(CH3)2 side chain | Potent | Sub-micromolar |

Data synthesized from multiple sources.[2][3]

Table 2: Cytotoxicity (IC50) of a Copper-Indenoisoquinoline Complex

| Compound | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) | HeLa (IC50, µM) | HT-29 (IC50, µM) | DU-145 (IC50, µM) |

| WN191 (Indenoisoquinoline Ligand) | 0.58 | 1.12 | 0.80 | 0.53 | 1.09 |

| WN198 (Copper Complex) | 0.45 | 0.37 | 0.52 | 0.49 | 0.65 |

Data from[7]. WN191 is an indenoisoquinoline derivative, and WN198 is its copper(II) complex. The complexation with copper significantly enhances the cytotoxicity, especially in the triple-negative MDA-MB-231 breast cancer cell line.[7]

Experimental Protocols

The evaluation of indenoisoquinoline inhibitors involves a series of in vitro and cell-based assays to determine their Top1 inhibitory activity and cytotoxic potential.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental for identifying and characterizing Top1 inhibitors that act by stabilizing the Top1cc.

Objective: To determine the ability of a test compound to induce Top1-mediated DNA cleavage.

Principle: The assay measures the accumulation of cleaved DNA fragments when Top1 is incubated with a DNA substrate in the presence of an inhibitor. A radiolabeled DNA substrate is typically used for visualization.[8]

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322) or a 3'-radiolabeled DNA oligonucleotide substrate[9]

-

10x Top1 reaction buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

Stop solution (e.g., 0.5% SDS)

-

Proteinase K

-

Loading dye (e.g., formamide-based)

-

Denaturing polyacrylamide gel or agarose gel

-

Phosphorimager or autoradiography equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the 10x Top1 reaction buffer, radiolabeled DNA substrate, and sterile water to the desired volume.

-

Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., Camptothecin) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add purified Top1 to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 20-30 minutes.[9][10]

-

Termination: Stop the reaction by adding SDS to a final concentration of 0.2-0.5%.[10]

-

Protein Digestion: Add Proteinase K and incubate further at 37°C for 30 minutes to digest the Top1 enzyme.[10]

-

Sample Preparation: Add loading dye to the samples and heat to denature the DNA if using a denaturing gel.

-

Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (for oligonucleotides) or an agarose gel (for plasmids) and run at the appropriate voltage.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film. Analyze the bands corresponding to the cleaved DNA fragments. An increase in the amount of cleaved DNA compared to the control indicates Top1 poisoning.

Cell-Based Cytotoxicity Assay (MTT or similar)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50 or GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Human cancer cell lines (e.g., HT-29, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the indenoisoquinoline compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50/GI50 value.

SAR Logical Relationships

The development of potent indenoisoquinoline inhibitors is guided by a set of logical relationships between chemical structure and biological activity.

References

- 1. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel indenoisoquinolines NSC 725776 and NSC 724998 produce persistent topoisomerase I cleavage complexes and overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inspiralis.com [inspiralis.com]

The Pharmacodynamics of Indenoisoquinoline Topoisomerase I Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during essential cellular processes such as replication, transcription, and recombination. Its vital role in maintaining DNA topology makes it a prime target for anticancer therapeutics. While camptothecin derivatives like topotecan and irinotecan have been the cornerstone of Top1-targeted therapy, their clinical utility is hampered by limitations such as chemical instability, susceptibility to drug efflux pumps, and significant side effects.[1][2]

This technical guide provides an in-depth exploration of the pharmacodynamics of a novel class of non-camptothecin Top1 inhibitors: the indenoisoquinolines . These synthetic compounds have demonstrated significant promise in preclinical and clinical studies, offering potential advantages over traditional camptothecins.[3][4] This document will focus on the lead indenoisoquinoline compounds, including Indotecan (LMP400, NSC 724998) and Indimitecan (LMP776, NSC 725776) , providing quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action and downstream cellular effects.

Mechanism of Action

Indenoisoquinolines, like camptothecins, are Top1 poisons. They exert their cytotoxic effects by intercalating into the DNA at the site of Top1 activity and stabilizing the covalent Top1-DNA cleavage complex (Top1cc).[3][5] This ternary complex prevents the religation of the single-strand DNA break created by Top1. The collision of the replication fork with this stabilized Top1cc during the S-phase of the cell cycle leads to the formation of irreversible DNA double-strand breaks, triggering a cascade of cellular responses that ultimately result in cell cycle arrest and apoptosis.[3][6]

A key advantage of indenoisoquinolines is the greater stability of the Top1cc they induce compared to camptothecins, which may contribute to their prolonged drug action.[3][4] Furthermore, they are generally not substrates for the multidrug resistance efflux pumps ABCG2 and MDR-1, which are known to confer resistance to camptothecins.[3]

Quantitative Pharmacodynamic Data

The cytotoxic and Top1 inhibitory activities of lead indenoisoquinoline compounds have been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| Indotecan (LMP400) | P388 | Leukemia | 300 | [7][8] |

| HCT116 | Colon Cancer | 1200 | [7][8] | |

| MCF-7 | Breast Cancer | 560 | [7][8] | |

| Indimitecan (LMP776) | NCI-60 Panel (Mean) | Various | Statistically significant correlation with Top1 protein expression | [9] |

| WN191 | MCF-7 | Breast Cancer | 580 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1120 | [10] | |

| HeLa | Cervical Cancer | 800 | [10] | |

| HT-29 | Colorectal Cancer | 530 | [10] | |

| DU-145 | Prostate Cancer | 1090 | [10] | |

| WN198 (Copper Complex) | MDA-MB-231 | Triple-Negative Breast Cancer | 370 | [10] |

Table 1: In Vitro Cytotoxicity of Indenoisoquinoline Topoisomerase I Inhibitors.

Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental for identifying and characterizing Top1 inhibitors by their ability to stabilize the Top1-DNA cleavage complex.

Principle: The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Top1. In the presence of a Top1 poison, the enzyme becomes trapped on the DNA, leading to an accumulation of nicked or linearized DNA, which can be visualized by agarose gel electrophoresis.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:

-

10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA)

-

200-250 ng of supercoiled plasmid DNA (e.g., pBR322 or pHOT1)

-

Purified human Topoisomerase I (e.g., 5 units)

-

Indenoisoquinoline inhibitor at various concentrations (e.g., 0.1 µM to 100 µM)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.

-

Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Visualization: Run the gel at 50 V until adequate separation of DNA topoisomers is achieved. Visualize the DNA bands under UV light. The inhibition of Top1 activity is indicated by the persistence of supercoiled DNA and the appearance of nicked or linear DNA in the presence of the inhibitor.[10][11]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Detailed Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the indenoisoquinoline inhibitor. Include untreated and solvent-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the untreated control.[12][13][14][15]

Signaling Pathways and Cellular Responses

The induction of DNA double-strand breaks by indenoisoquinolines triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

DNA Damage Response Pathway

Upon the formation of double-strand breaks, sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex are recruited to the site of damage. This initiates a signaling cascade involving the phosphorylation and activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[6] These kinases, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX. The phosphorylation of H2AX to form γH2AX is a sensitive biomarker of DNA double-strand breaks and can be used as a pharmacodynamic marker for indenoisoquinoline activity.[2][3]

Caption: DNA Damage Response Pathway Induced by Indenoisoquinolines.

Cell Cycle Arrest

The activation of Chk1 and Chk2 kinases by the DDR pathway leads to the inhibition of Cdc25 phosphatases. This, in turn, prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, resulting in arrest at the S and G2/M phases.[6][16] This cell cycle arrest provides time for the cell to repair the DNA damage. If the damage is too extensive, the cell will be directed towards apoptosis.

Caption: Mechanism of Cell Cycle Arrest by Indenoisoquinolines.

Conclusion

The indenoisoquinolines represent a promising new class of Topoisomerase I inhibitors with a distinct pharmacological profile compared to the established camptothecins. Their chemical stability, ability to form persistent Top1-DNA cleavage complexes, and activity against multidrug-resistant cancer cells underscore their potential as next-generation anticancer agents. This technical guide has provided a comprehensive overview of their pharmacodynamics, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued investigation and clinical advancement of this important class of therapeutics.

References

- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Counting & Health Analysis [sigmaaldrich.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Topoisomerase I Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Topoisomerase I (Top1) inhibitors, a critical class of anticancer agents. Due to the general nature of the query "Topoisomerase I inhibitor 10," this document focuses on well-characterized and clinically relevant camptothecin derivatives, such as SN-38, the active metabolite of irinotecan, to provide concrete data and established protocols.

Introduction to Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[1][2] It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then religating the break.[1][3] Topoisomerase I inhibitors exert their cytotoxic effects by trapping the enzyme-DNA covalent complex, known as the cleavable complex.[4][5] This stabilization prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks.[3] The collision of the replication fork with these stabilized complexes during the S-phase of the cell cycle converts the single-strand breaks into lethal double-strand breaks, ultimately triggering apoptotic cell death.[3][6]

Quantitative Cytotoxicity Data

The cytotoxic potential of Topoisomerase I inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several camptothecin derivatives against the human colon carcinoma cell line HT-29.

| Compound | Cell Line | IC50 (nM) | Citation |

| SN-38 | HT-29 | 8.8 | [7] |

| Camptothecin (CPT) | HT-29 | 10 | [7] |

| 9-Aminocamptothecin (9-AC) | HT-29 | 19 | [7] |

| Topotecan (TPT) | HT-29 | 33 | [7] |

| CPT-11 (Irinotecan) | HT-29 | >100 | [7] |

Experimental Protocols

The assessment of in vitro cytotoxicity is fundamental to the evaluation of anticancer compounds. Below are detailed methodologies for key experiments used to characterize the cellular effects of Topoisomerase I inhibitors.

Cell Culture and Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., K562) are grown in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal calf serum and maintained at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Compound Treatment: Cells are exposed to various concentrations of the Topoisomerase I inhibitor for a specified period, typically 48 hours.[2]

-

MTT Incubation: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The antiproliferative activity is expressed as the IC50 value, which is the concentration that inhibits 50% of cell growth.[2]

Colony-Forming Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cytotoxicity.

-

Cell Plating: A known number of cells (e.g., HT-29) are seeded into culture dishes.

-

Drug Exposure: The cells are treated with the Topoisomerase I inhibitor for a defined period.

-

Colony Formation: The drug is removed, and the cells are allowed to grow for a period sufficient for colony formation (typically 1-2 weeks).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Analysis: The survival fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the untreated control group.

DNA Single-Strand Break Measurement (Alkaline Elution)

Alkaline elution is a sensitive method for measuring DNA single-strand breaks induced by agents like Topoisomerase I inhibitors.[7]

-

Cell Radiolabeling and Drug Treatment: Cells are pre-labeled with a radioactive DNA precursor (e.g., [14C]thymidine). After labeling, the cells are treated with the Topoisomerase I inhibitor.

-

Cell Lysis: The cells are lysed on a filter under alkaline conditions.

-

DNA Elution: The DNA is eluted from the filter with an alkaline buffer at a constant flow rate. The rate of elution is proportional to the number of single-strand breaks.

-

Quantification: The amount of radioactivity in the eluted fractions and on the filter is measured.

-

Data Interpretation: The results are often expressed as "rad-equivalents," which compares the amount of DNA damage induced by the drug to that induced by a known dose of X-rays.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental processes are crucial for understanding the mechanism of action and evaluation of Topoisomerase I inhibitors.

Caption: Signaling pathway of Topoisomerase I inhibitor-induced apoptosis.

Caption: General workflow for in vitro cytotoxicity testing of Topoisomerase I inhibitors.

Mechanism of Apoptosis Induction

Topoisomerase I inhibitors are potent inducers of apoptosis.[8] The primary pathway leading to cell death involves the activation of caspases in the cytoplasm, which is triggered by the release of pro-apoptotic molecules from the mitochondria.[8][9] In some cell types, the apoptotic response can also involve the Fas (APO-1/CD95) death receptor pathway.[8] The engagement of these effector pathways is regulated by upstream signaling cascades that sense the DNA damage induced by the inhibitors.[8] Key proteins in this response include the DNA damage sensor kinases ATM and ATR, which, upon detecting DNA breaks, activate downstream effectors like Chk2 and p53 to orchestrate cell cycle arrest and apoptosis.[8]

Conclusion

The in vitro evaluation of Topoisomerase I inhibitors is a multi-faceted process that provides crucial insights into their anticancer potential. Through a combination of cytotoxicity assays, DNA damage analysis, and an understanding of the underlying molecular pathways, researchers can effectively characterize the efficacy and mechanism of action of these important therapeutic agents. The data and protocols presented here for camptothecin derivatives serve as a robust framework for the investigation of novel Topoisomerase I inhibitors.

References

- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 6. Topoisomerase I inhibitors: the relevance of prolonged exposure for present clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Efflux of Topoisomerase I Inhibitor 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular transport mechanisms governing the efficacy of "Topoisomerase I Inhibitor 10," a representative compound of the Topoisomerase I inhibitor class of anticancer agents. Given that "this compound" is not a specifically identified agent in scientific literature, this guide focuses on the well-characterized members of this class, namely Topotecan and Irinotecan (along with its active metabolite, SN-38 ), to provide a detailed understanding of their cellular uptake and efflux.

Introduction to Topoisomerase I Inhibitors and the Importance of Cellular Transport

Topoisomerase I inhibitors are a critical class of chemotherapeutic agents that exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This leads to DNA strand breaks and ultimately, cell death. The intracellular concentration of these drugs is a key determinant of their therapeutic efficacy. This concentration is dynamically regulated by two opposing processes: cellular uptake, the process by which the drug enters the cell, and cellular efflux, the active removal of the drug from the cell. An imbalance in these processes, often due to the overexpression of efflux transporters, is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to treatment failure. Understanding the molecular players and pathways involved in the uptake and efflux of Topoisomerase I inhibitors is therefore paramount for developing strategies to overcome resistance and enhance their clinical utility.

Cellular Uptake Mechanisms

The entry of Topoisomerase I inhibitors into cells is mediated by specific uptake transporters, primarily from the Solute Carrier (SLC) superfamily.

Key Uptake Transporters

-

Organic Anion Transporting Polypeptides (OATPs): Several members of the OATP family have been implicated in the uptake of Topoisomerase I inhibitors.

-

OATP1B1 (SLCO1B1): This transporter is predominantly expressed on the sinusoidal membrane of hepatocytes and plays a crucial role in the hepatic uptake of various drugs. OATP1B1 has been shown to be a major transporter for SN-38, the active metabolite of irinotecan[1]. Genetic polymorphisms in the SLCO1B1 gene that reduce OATP1B1 function can lead to decreased hepatic clearance and increased systemic exposure to SN-38, potentially increasing toxicity[1].

-

OATP2B1 (SLCO2B1): Expressed in various tissues, including the intestine, OATP2B1 also contributes to the uptake of SN-38. Its presence in the gut wall suggests a role in the intestinal absorption and toxicity of irinotecan[2][3].

-

Quantitative Data on Uptake

The affinity and rate of transport of Topoisomerase I inhibitors by uptake transporters are key parameters in determining their intracellular accumulation.

| Compound | Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| SN-38 | OATP1B1 | OATP1B1-expressing Xenopus oocytes | Not Reported | Not Reported | [1] |

| SN-38 | OATP2B1 | OATP2B1-expressing Xenopus oocytes | Saturable uptake observed | Not Reported | [2] |

Note: Comprehensive kinetic data (Km and Vmax) for the uptake of Topotecan and SN-38 by OATP transporters are not extensively reported in the literature, with studies often demonstrating saturable uptake without providing specific kinetic parameters.

Cellular Efflux Mechanisms

The active extrusion of Topoisomerase I inhibitors from cancer cells is a primary mechanism of resistance and is mediated by ATP-binding cassette (ABC) transporters.

Key Efflux Transporters

-

P-glycoprotein (P-gp/ABCB1): A well-known MDR transporter, ABCB1 actively effluxes a broad range of xenobiotics, including irinotecan and SN-38. Overexpression of ABCB1 in tumor cells is associated with resistance to these drugs[4].

-

Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is a major transporter of Topotecan, Irinotecan, and SN-38. Its overexpression is a significant mechanism of resistance to these agents. ABCG2 is widely expressed in normal tissues, such as the intestine and the blood-brain barrier, affecting the oral bioavailability and central nervous system penetration of these drugs[5][6][7].

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and 2 (MRP2/ABCC2): These transporters also contribute to the efflux of Topoisomerase I inhibitors and their metabolites, although their role is often considered in conjunction with ABCB1 and ABCG2[8][9].

Quantitative Data on Efflux

The kinetic parameters of efflux transporters provide insight into their efficiency in extruding Topoisomerase I inhibitors.

| Compound | Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| SN-38 | ABCG2 | PC-6/SN2-5H membrane vesicles | 4.0 | 714 | [10] |

| SN-38-glucuronide | ABCG2 | PC-6/SN2-5H membrane vesicles | 26 | 833 | [10] |

Note: While it is well-established that Topotecan is a substrate for ABCB1 and ABCG2, specific Km and Vmax values from in vitro transport assays are not consistently reported across the literature.

Regulation of Transporter Expression and Activity

The expression and function of uptake and efflux transporters are tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways in cancer cells can lead to altered transporter expression and contribute to drug resistance.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway has been shown to upregulate the expression of both ABCB1 and ABCG2, thereby promoting resistance to Topoisomerase I inhibitors. Akt can phosphorylate and activate downstream transcription factors, such as NF-κB, which in turn can bind to the promoter regions of the ABCB1 and ABCG2 genes and enhance their transcription[11][12][13][14].

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often overexpressed in various cancers. Activation of the c-Met pathway can induce resistance to irinotecan. This can occur through the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which can lead to increased expression of drug resistance genes[12][14][15][16][17][18][19].

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is common in cancer and can be induced by chemotherapeutic agents, including Topoisomerase I inhibitors. Activated NF-κB can directly promote the transcription of ABCB1, leading to increased efflux of these drugs and contributing to acquired resistance[7][20][21][22][23][24].

Experimental Protocols

Accurate measurement of cellular uptake and efflux of Topoisomerase I inhibitors is crucial for studying their transport mechanisms and developing strategies to overcome resistance.

Cellular Uptake Assay Protocol

This protocol describes a general method for measuring the intracellular accumulation of a Topoisomerase I inhibitor in adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Topoisomerase I inhibitor stock solution (e.g., 10 mM Topotecan in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Multi-well plates (e.g., 12-well or 24-well)

-

Incubator (37°C, 5% CO2)

-

HPLC system with fluorescence or mass spectrometry detection

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 105 cells/well in a 12-well plate). Incubate for 24-48 hours.

-

Drug Treatment: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, pre-warmed culture medium containing the desired concentration of the Topoisomerase I inhibitor (e.g., 1 µM Topotecan).

-

Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Termination of Uptake: At each time point, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular drug.

-

Cell Lysis: Add a sufficient volume of ice-cold lysis buffer to each well (e.g., 200 µL for a 12-well plate) and incubate on ice for 15-30 minutes with occasional agitation.

-

Sample Collection: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Quantification: Analyze the supernatant for the intracellular concentration of the Topoisomerase I inhibitor using a validated HPLC-based method[2][25][26][27][28].

-

Normalization: Determine the protein concentration of the lysate (e.g., using a BCA assay) to normalize the intracellular drug concentration to the amount of cellular protein (e.g., pmol/mg protein).

Cellular Efflux Assay Protocol

This protocol outlines a method to measure the efflux of a Topoisomerase I inhibitor from cells, particularly those overexpressing an ABC transporter.

Materials:

-

Cell line overexpressing the efflux transporter of interest (e.g., MDCKII-ABCG2) and the parental cell line.

-

All materials listed for the uptake assay.

-

Efflux buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES).

-

Inhibitor of the specific efflux transporter (e.g., Ko143 for ABCG2).

Procedure:

-

Cell Seeding: Seed both parental and transporter-overexpressing cells in multi-well plates as described for the uptake assay.

-

Drug Loading: Pre-load the cells with the Topoisomerase I inhibitor by incubating them in culture medium containing the drug (e.g., 1 µM SN-38) for a sufficient time to allow for uptake (e.g., 60 minutes) at 37°C.

-

Initiate Efflux: After the loading period, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.

-

Efflux Incubation: Add pre-warmed efflux buffer to each well. For inhibitor-treated groups, the efflux buffer should contain the specific ABC transporter inhibitor (e.g., 1 µM Ko143).

-

Sample Collection: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect the efflux buffer from the wells. At the final time point, lyse the cells as described in the uptake protocol to determine the remaining intracellular drug concentration.

-

Quantification: Analyze the drug concentration in the collected efflux buffer and the final cell lysate using a validated HPLC-based method.

-

Data Analysis: Calculate the percentage of the initial intracellular drug that has been effluxed into the buffer at each time point. Compare the efflux rates between the parental and transporter-overexpressing cells, and in the presence and absence of the transporter inhibitor. An efflux ratio can be calculated by dividing the amount of drug transported in the basolateral-to-apical direction by the amount transported in the apical-to-basolateral direction in polarized cell monolayers[29].

Conclusion

The cellular uptake and efflux of Topoisomerase I inhibitors are complex processes mediated by a variety of transporters whose expression and activity are regulated by intricate signaling networks. A thorough understanding of these mechanisms is essential for predicting drug disposition, understanding inter-individual variability in response, and devising rational strategies to overcome multidrug resistance. The data and protocols presented in this guide provide a framework for researchers to investigate the cellular pharmacology of "this compound" and other members of this important class of anticancer drugs. Future research aimed at identifying more specific and potent inhibitors of efflux transporters and modulating the signaling pathways that regulate their expression holds great promise for improving the efficacy of Topoisomerase I inhibitor-based chemotherapy.

References

- 1. Role of organic anion transporter OATP1B1 (OATP-C) in hepatic uptake of irinotecan and its active metabolite, 7-ethyl-10-hydroxycamptothecin: in vitro evidence and effect of single nucleotide polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Anion Transporting Polypeptide (OATP)2B1 Contributes to Gastrointestinal Toxicity of Anticancer Drug SN-38, Active Metabolite of Irinotecan Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overlapping functions of ABC transporters in topotecan disposition as determined in gene knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overlapping functions of ABC transporters in topotecan disposition as determined in gene knockout mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport of 7-ethyl-10-hydroxycamptothecin (SN-38) by breast cancer resistance protein ABCG2 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Androgen receptor transcriptional activity and chromatin modifications on the ABCB1/MDR gene are critical for taxol resistance in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]